2-Heptadecene
Description
Structural Context of 2-Heptadecene and Related C17 Alkenes in Natural Products
C17 hydrocarbons, including heptadecene isomers, are found in a variety of natural sources. ontosight.ai They are components of plant and animal fats and can be biosynthesized by certain organisms. ontosight.ai For instance, various isomers of heptadecene have been identified as volatile organic compounds produced by marine algae and are involved in plant-pollinator interactions.
Long-chain alkenes are significant in the natural world, often playing roles in chemical communication. For example, 1-heptadecene (B1198413), an isomer of this compound, is produced by Carrion beetles and functions as a male-produced sex pheromone. ebi.ac.ukevitachem.com Similarly, (Z)-8-heptadecene is a known sex pheromone for the European house dust mite and is also found in the orchid Ophrys insectifera, where it aids in attracting pollinators. researchgate.netresearchgate.net The biosynthesis of these C17 alkenes in organisms like microalgae and cyanobacteria is an active area of research, with studies indicating they are derived from fatty acid metabolic pathways. nih.govbiofueljournal.com
Derivatives of heptadecene are also prevalent in nature. For example, (R,R)-1,2,4-Trihydroxy-16-heptadecene, also known as Avocadene, is a polyol found naturally. Another related compound is (2S,12Z)-2-acetoxy-1this compound, which has been identified as the major sex pheromone component of the pistachio twig borer moth (Kermania pistaciella). cdnsciencepub.com
Table 1: Examples of Heptadecene Isomers and Derivatives in Natural Systems
| Compound Name | Isomer/Derivative | Natural Source(s) | Function |
|---|---|---|---|
| 1-Heptadecene | Isomer | Carrion beetles (Oxelytrum discicolle) | Male-produced sex pheromone ebi.ac.ukevitachem.com |
| (Z)-8-Heptadecene | Isomer | European house dust mite, Ophrys insectifera (orchid) | Sex pheromone, pollinator attractant researchgate.netresearchgate.net |
| (R,R)-1,2,4-Trihydroxy-16-heptadecene (Avocadene) | Derivative | Avocado | Natural polyol |
| (2S,12Z)-2-acetoxy-1this compound | Derivative | Pistachio twig borer moth (Kermania pistaciella) | Sex pheromone cdnsciencepub.com |
Significance of this compound Research in Chemical Biology and Organic Chemistry
The study of this compound and its isomers is significant in chemical biology, a field focused on understanding biological processes at the molecular level using chemical tools. universiteitleiden.nltue.nl The roles of C17 alkenes as semiochemicals (chemicals involved in communication) provide a rich area for investigation. Research into compounds like (Z)-8-heptadecene, which influences the reproductive behavior of mites, has potential applications in developing novel pest management strategies. thegoodscentscompany.com The identification of these specific molecules as pollinator attractants in orchids also offers deep insights into the chemical ecology of plant-insect interactions. mdpi.com
In organic chemistry, heptadecene and its derivatives are valuable as intermediates and building blocks for the synthesis of more complex molecules. The double bond in this compound is a reactive site that can participate in various chemical reactions, such as oxidation and reduction. The synthesis of specific isomers and derivatives of heptadecene is a key area of research. For instance, a cost-effective, chromatography-free synthesis of (2S,12Z)-2-acetoxy-1this compound has been developed to support its potential use in agriculture. cdnsciencepub.comresearchgate.net Furthermore, the development of methods for producing alkenes from renewable feedstocks through metabolic engineering in microorganisms is a promising avenue for sustainable chemical production. nih.govbiofueljournal.com The ability to selectively synthesize specific alkene geometries, such as in the creation of prostaglandin (B15479496) natural products, highlights the advanced synthetic strategies being employed in modern organic chemistry. caltech.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
26741-30-0 |
|---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
heptadec-2-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5H,4,6-17H2,1-2H3 |
InChI Key |
GCWAFWMUTOXMIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC |
Origin of Product |
United States |
Chemical Synthesis and Stereocontrolled Methodologies for 2 Heptadecene Derivatives
Stereoselective Synthesis of (2S,12Z)-2-acetoxy-12-heptadecene
(2S,12Z)-2-acetoxy-1this compound is the major sex pheromone component of the female pistachio twig borer moth, Kermania pistaciella. researchgate.net Its synthesis requires precise control over both the chiral center at the C-2 position and the Z-configuration of the double bond at the C-12 position.
Utilization of Chiral Starting Materials and Building Blocks (e.g., 1,9-Nonandiol)
A common strategy for introducing chirality is to start with an enantiomerically pure building block. One synthetic route utilizes the readily available and inexpensive 1,9-nonanediol (B147092) as a starting material. google.com This diol is first converted to 9-bromo-1-nonanol (B138564). google.comlookchem.com
Another approach involves the use of (S)-propylene oxide to introduce the desired stereochemistry at the C-2 position. In one method, a Grignard reagent prepared from (Z)-1-bromo-9-tetradecene is reacted with (S)-propylene oxide to yield (2S,12Z)-2-hydroxy-1this compound. google.com Subsequent acetylation provides the target molecule. google.com
Application of Carbon-Carbon Bond Forming Reactions for Stereocontrol (e.g., Wittig Reaction for Z-Alkene Stereoselectivity)
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds with control over stereochemistry. libretexts.orgslideshare.net To achieve the Z-stereoselectivity required for (2S,12Z)-2-acetoxy-1this compound, an unstabilized ylide is typically employed. wikipedia.org
In one synthetic pathway, 9-bromo-1-nonanol is converted in several steps to (S)-2-acetoxy dodecyl phosphonium (B103445) bromide. google.com This phosphonium salt is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), to generate the corresponding ylide. The subsequent reaction of this ylide with valeraldehyde (B50692) at low temperatures (-78 °C) proceeds via a favored kinetic pathway to selectively form the Z-alkene. google.comwikipedia.org This reaction yields (2S,12Z)-2-acetoxy-1this compound. google.com
| Wittig Reaction for (2S,12Z)-2-acetoxy-1this compound Synthesis | |
| Reactant 1 | (S)-2-acetoxy dodecyl phosphonium bromide derived ylide |
| Reactant 2 | Valeraldehyde |
| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) |
| Key Outcome | Stereoselective formation of the Z-double bond |
| Product | (2S,12Z)-2-acetoxy-1this compound |
Enzymatic Resolution Approaches for Enantiomeric Purity
Enzymatic resolution is a highly effective method for separating enantiomers and achieving high enantiomeric purity. researchgate.netunipd.it This technique can be applied to resolve a racemic mixture of the final product or a key intermediate.
For the synthesis of (2S,12Z)-2-acetoxy-1this compound, a racemic version of the pheromone, (2RS,12Z)-2-acetoxy-1this compound, can be prepared. google.com This racemic acetate (B1210297) is then subjected to kinetic resolution using an immobilized lipase (B570770), such as lipase from Candida antarctica, in a buffer solution. google.com The enzyme selectively hydrolyzes the (R)-acetate to the corresponding (R)-alcohol, leaving the desired (2S,12Z)-2-acetoxy-1this compound unreacted and in high enantiomeric excess (e.e.). google.com This method allows for the separation of the S-enantiomer with an enantiomeric purity of 99.0% e.e. google.com
| Enzymatic Resolution of (2RS,12Z)-2-acetoxy-1this compound | |
| Substrate | (2RS,12Z)-2-acetoxy-1this compound |
| Enzyme | Immobilized lipase (Candida antarctica) |
| Reaction | Selective hydrolysis of the (R)-enantiomer |
| Product 1 | (2S,12Z)-2-acetoxy-1this compound (unreacted) |
| Product 2 | (2R,12Z)-2-hydroxy-1this compound |
| Enantiomeric Excess of (S)-acetate | 99.0% |
Development of Cost-Effective and Chromatography-Free Synthetic Protocols for Scalability
For the practical application of pheromones in pest management, scalable and cost-effective synthetic routes are essential. researchgate.netmolaid.com Chromatography, while effective for purification, can be expensive and time-consuming on a large scale. Therefore, developing chromatography-free syntheses is a significant goal. brittonsfu.combrittonsfu.com
Synthetic Routes to Other Biologically Active this compound Analogs
The methodologies developed for the synthesis of pistachio twig borer moth pheromone can be adapted to produce other biologically active this compound analogs.
Preparation of (2S,8Z)-2-butyroxy-8-heptadecene
(2S,8Z)-2-butyroxy-8-heptadecene is the major component of the sex pheromone of the chrysanthemum gall midge, Rhopalomyia longicauda. researchgate.net The synthesis of this compound also requires stereocontrol at the C-2 position and the Z-configuration of the double bond, now at the C-8 position.
A synthetic approach to the racemic version, (±)-(Z)-2-butyroxy-8-heptadecene, starts from (Z)-7-hexadecenyl acetate. researchgate.net The enantiomers can then be resolved. Analysis of the naturally produced pheromone has shown it to be the (S)-enantiomer. researchgate.net Field tests have demonstrated that while the racemic mixture is attractive to males, the (S)-enantiomer is equally attractive on its own, whereas the (R)-enantiomer is not. researchgate.net
General Principles for Introducing the 2-Position Functionality and Alkene Stereochemistry
The synthesis of this compound derivatives requires precise control over the introduction of functional groups at the C-2 position and the stereochemistry (E/Z configuration) of the double bond. The reactivity of the C-2 position is dictated by the electron-rich nature of the alkene's π-bond. Electrophilic addition is a primary pathway for functionalization, where an electrophile attacks the double bond, leading to the formation of a carbocation intermediate. For an unsymmetrical alkene like this compound, this addition follows Markovnikov's rule, where the electrophile's positive component adds to the less substituted carbon (C-3), and the nucleophilic component adds to the more substituted carbon (C-2), although exceptions exist with anti-Markovnikov additions.
Controlling the stereochemistry of the double bond is a critical aspect of synthesis. The desired E (trans) or Z (cis) isomer can be obtained through stereoselective reactions. A prominent method for synthesizing Z-alkenes is the partial hydrogenation of an alkyne precursor, such as 2-heptyne (B74451). thieme-connect.de This is commonly achieved using specialized catalysts that are "poisoned" to prevent over-reduction to the alkane. The Lindlar catalyst, which consists of palladium on calcium carbonate deactivated with lead acetate and quinoline, is a classic example used for the syn-addition of hydrogen, resulting in the formation of a Z-alkene. thieme-connect.demasterorganicchemistry.com Other modern catalysts, including those based on nickel, manganese, and zinc, have also been developed to achieve high Z-selectivity under mild conditions. acs.orgrsc.orgacs.org The choice of catalyst and reaction conditions is paramount for achieving high yields of the desired stereoisomer. thieme-connect.de
Methodologies for the Heptadecene Carbon Skeleton Construction
The construction and functionalization of the 17-carbon heptadecene skeleton are foundational to synthesizing its derivatives. Key transformations involve the strategic reduction, oxidation, and saturation of the carbon chain to introduce desired functionalities and control stereochemistry.
The reduction of carbonyl compounds, such as ketones and aldehydes, is a fundamental strategy for producing alcohol precursors, which can then be used in further steps to generate the heptadecene skeleton. For instance, the reduction of a C-17 ketone like 2-heptadecanone (B131142) yields 2-heptadecanol. Two of the most common and effective reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a milder reducing agent, typically used with protic solvents like methanol (B129727) or ethanol, that selectively reduces aldehydes and ketones. Lithium aluminum hydride is a much stronger reducing agent, capable of reducing not only aldehydes and ketones but also esters and carboxylic acids. It is highly reactive and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The synthesis of polyhydroxylated fatty alcohols, such as (R,R)-1,2,4-Trihydroxy-16-heptadecene, often begins with the reduction of corresponding ketone or aldehyde precursors using these reagents.
Table 1: Comparison of Common Reducing Agents for Carbonyls
| Reagent | Formula | Typical Solvents | Reactivity | Substrates Reduced |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Mild, Selective | Aldehydes, Ketones |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong, Reactive | Aldehydes, Ketones, Esters, Carboxylic Acids |
Selective hydroxylation introduces hydroxyl (-OH) groups across the double bond of this compound, yielding a vicinal diol (a glycol). This reaction is a powerful tool for creating polyol derivatives. Osmium tetroxide (OsO₄) is the premier reagent for achieving syn-dihydroxylation, where two hydroxyl groups are added to the same face of the double bond. libretexts.org The reaction proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to produce the cis-diol. chemistrysteps.com
Due to its high cost and toxicity, osmium tetroxide is typically used in catalytic amounts. wikipedia.org A co-oxidant, such as N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation, is used in stoichiometric amounts to regenerate the OsO₄ catalyst, allowing the reaction to proceed efficiently. organic-chemistry.orgwikipedia.org The Sharpless method further allows for enantioselective synthesis by incorporating chiral ligands. wikipedia.org
Table 2: Reagents for syn-Dihydroxylation of this compound
| Reaction Name | Catalyst | Co-oxidant | Key Feature | Product Stereochemistry |
| Upjohn Dihydroxylation | OsO₄ (catalytic) | NMO | Allows for catalytic use of OsO₄. wikipedia.org | syn-diol |
| Sharpless Dihydroxylation | OsO₄ (catalytic) | K₃[Fe(CN)₆] | Enantioselective with chiral ligands (e.g., DHQ, DHQD). wikipedia.org | Enantiomerically enriched syn-diol |
Catalytic hydrogenation provides precise control over the degree of saturation in the heptadecene carbon chain. rsc.org This method can be used to convert a C-17 alkyne to an alkene or to fully saturate an alkene to an alkane. libretexts.org
The stereochemical outcome of the hydrogenation is highly dependent on the catalyst used.
Semihydrogenation (Alkyne to Z-Alkene): To synthesize (Z)-2-heptadecene, a partial hydrogenation of 2-heptyne is performed. The Lindlar catalyst is widely used for this purpose, delivering hydrogen atoms to the same side of the alkyne, resulting in the cis or Z-alkene. thieme-connect.demasterorganicchemistry.com Other systems, such as nickel boride (P-2 catalyst) or manganese-based catalysts, also exhibit high selectivity for Z-alkenes. acs.orgrsc.org
Complete Hydrogenation (Alkene to Alkane): To produce heptadecane (B57597), this compound is subjected to complete hydrogenation. This is typically achieved using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel under a hydrogen atmosphere. libretexts.org This reaction effectively removes the double bond, resulting in a fully saturated hydrocarbon chain. libretexts.org
Table 3: Catalytic Hydrogenation Conditions and Products
| Starting Material | Catalyst | Reaction Type | Product |
| 2-Heptyne | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Partial Hydrogenation (syn-addition) | (Z)-2-Heptadecene thieme-connect.de |
| 2-Heptyne | Nickel Nanoparticles in Ionic Liquid | Selective Hydrogenation | (Z)-2-Heptadecene rsc.org |
| This compound | Palladium on Carbon (Pd/C) and H₂ | Complete Hydrogenation | Heptadecane organic-chemistry.org |
| This compound | Platinum(IV) Oxide (PtO₂) and H₂ | Complete Hydrogenation | Heptadecane libretexts.org |
Advanced Analytical Chemistry for Characterization of 2 Heptadecene and Its Isomers in Complex Matrices
Spectroscopic and Chromatographic Identification Techniques
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like heptadecenes. tdl.orgpeerj.com Its high separation efficiency and sensitive detection capabilities make it ideal for identifying and quantifying these compounds in complex mixtures, such as those derived from insect pheromone glands or plant headspace volatiles. mdpi.comresearchgate.netrsc.org
In a typical GC-MS analysis, the volatile components of a sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries or known standards. For instance, GC-MS has been successfully employed to identify various heptadecene isomers in plant extracts and petrochemical wastewater. researchgate.netupdatepublishing.comijpsr.com
Quantitative analysis of heptadecenes can be achieved using GC-MS by creating a calibration curve with standards of known concentrations. However, for accurate quantification, especially when using collection methods like Solid Phase Microextraction (SPME), the analytical procedure must be thoroughly standardized with appropriate quantitative standards. nih.gov This is because the recovery rate of individual compounds can differ, and volatiles may compete with each other during the extraction process. nih.gov
The fragmentation pattern in the mass spectrum provides crucial information for structural elucidation. While a predicted GC-MS spectrum for 2-heptadecanone (B131142) is available, the specific fragmentation of 2-heptadecene will be characteristic of its alkene structure.
Key Research Findings from GC-MS Analysis of Heptadecenes:
| Finding | Organism/Source | Significance | Reference(s) |
| Identification of (Z)-8-Heptadecene | Ophrys insectifera and its pollinator Argogorytes fargeii | Confirmed its role as a shared semiochemical in plant-pollinator interactions. | mdpi.com |
| Detection of 1-Heptadecene (B1198413) | Methanolic leaf extract of Rhynchosia minima | Indicated the presence of this isomer as a significant component of the plant's chemical profile. | updatepublishing.com |
| Presence of 8-Heptadecene | Seaweeds from the Yellow Sea of China | Identified as a major volatile organic compound in several seaweed species. | mdpi.com |
| Identification of this compound | Petrochemical wastewater | Demonstrated its formation as a degradation product of petroleum hydrocarbons. | researchgate.net |
While GC-MS is powerful for identifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of new or unusual isomers of heptadecene and for determining their stereochemistry (i.e., the cis or trans configuration of the double bond). peerj.comwikipedia.org NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its connectivity and spatial arrangement. cdnsciencepub.com
For alkenes like this compound, ¹H NMR and ¹³C NMR are the most commonly used techniques. In ¹H NMR, the chemical shifts and coupling constants of the protons attached to the double bond are particularly informative. libretexts.org Generally, the coupling constant (J-value) between two protons on a double bond is larger for the trans isomer (typically 11-18 Hz) compared to the cis isomer (typically 6-14 Hz). magritek.com This difference allows for the unambiguous assignment of the double bond geometry. The signals for hydrogens near the double bond are typically deshielded and appear at different shifts for cis and trans isomers. libretexts.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the sp²-hybridized carbons of the double bond are characteristic and can help to confirm the position of the double bond within the heptadecene chain. libretexts.org
In cases where a mixture of stereoisomers is present, NMR can be used to quantify the relative amounts of each isomer by integrating the areas of their corresponding peaks. wikipedia.org For more complex situations, chiral derivatizing agents or chiral solvating agents can be used to differentiate between enantiomers. wikipedia.org
To determine which of the many compounds in a complex natural extract are biologically active, gas chromatography can be coupled with an electroantennographic detector (GC-EAD). science.gov This powerful technique uses an insect's antenna as a highly sensitive and selective biological detector for pheromones and other semiochemicals. mdpi.commdpi.com
In a GC-EAD system, the effluent from the GC column is split into two streams. One stream goes to a standard detector (like a flame ionization detector or a mass spectrometer), while the other is directed over an excised insect antenna. science.gov When a compound that the antenna's olfactory receptor neurons can detect elutes from the column, it elicits a change in the electrical potential of the antenna, which is recorded as a signal. nih.gov By comparing the timing of the EAD signals with the peaks on the chromatogram, researchers can pinpoint the specific compounds that are biologically active for that insect species. mdpi.comnih.gov
GC-EAD has been instrumental in identifying active pheromone components, including heptadecene isomers and related compounds, in numerous insect species. rsc.orgnih.gov For example, it was used to identify (Z)-8-heptadecene as an electrophysiologically active compound for the pollinator of the orchid Ophrys insectifera. mdpi.com This technique is crucial for narrowing down the list of candidate compounds for further behavioral assays and field trials. mdpi.comscience.gov The sensitivity of this method allows for the detection of active compounds even at the nanogram level. nih.gov
Examples of Compounds Identified Using GC-EAD:
| Compound | Insect Species | Role | Reference(s) |
| (2S,8Z)-2-butyroxy-8-heptadecene | Rhopalomyia longicauda (chrysanthemum gall midge) | Major component of the sex pheromone. | nih.gov |
| (2S,12Z)-2-acetoxy-1this compound | Kermania pistaciella (pistachio twig borer) | Major candidate sex pheromone component. | nih.govgoogle.com |
| (Z)-8-Heptadecene | Argogorytes mystaceus (pollinator of Ophrys insectifera) | Electrophysiologically active semiochemical. | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Stereochemical Characterization
Sample Preparation and Derivatization Strategies for Heptadecene Analysis
The successful analysis of this compound and its isomers is highly dependent on the methods used for sample collection and preparation. These steps are crucial for concentrating the target analytes, removing interfering substances, and, in some cases, modifying the molecules to facilitate their analysis.
Given that many heptadecene isomers of biological importance are volatile semiochemicals, specialized techniques are required to collect them from the air or the headspace above a sample. tdl.orgnih.govcabidigitallibrary.org
Solid Phase Microextraction (SPME) is a solvent-free, simple, and versatile technique for extracting volatile and semi-volatile organic compounds. nih.govresearchgate.net It utilizes a fused-silica fiber coated with a sorbent material. The fiber can be exposed directly to the sample or to the headspace above it. researchgate.net Volatile compounds, like heptadecenes, adsorb onto the fiber, which is then retracted and inserted directly into the hot injector of a gas chromatograph for thermal desorption and analysis. researchgate.net SPME is widely used for sampling insect pheromones and plant volatiles. mdpi.comresearchgate.net The choice of fiber coating is crucial and is based on the polarity and volatility of the target analytes. researchgate.net
Headspace analysis involves sampling the air in a sealed container holding the sample. mdpi.comnih.gov This can be done dynamically by purging the headspace with an inert gas and trapping the volatiles on a sorbent material, or statically by simply taking a sample of the headspace gas with a syringe. cabidigitallibrary.org Headspace techniques are advantageous because they are non-destructive and avoid the extraction of non-volatile matrix components. nih.gov
While mass spectrometry can identify a compound as a heptadecene, it often cannot pinpoint the exact location of the double bond in the carbon chain based on the fragmentation of the underivatized molecule alone. To overcome this limitation, chemical derivatization techniques are employed prior to GC-MS analysis. mdpi.comnih.gov
A widely used method for determining the position of double bonds in alkenes is derivatization with dimethyldisulfide (DMDS) . nih.govresearcher.lifeacs.org In this reaction, a DMDS molecule adds across the double bond of the heptadecene, creating a dithioether adduct. nih.gov When this adduct is analyzed by GC-MS, it fragments in a predictable way. The mass spectrum shows characteristic fragment ions resulting from cleavage of the carbon-carbon bond that was originally the double bond. nih.govresearchgate.netsemanticscholar.org The masses of these fragments directly reveal the original position of the double bond. mdpi.com This technique has been successfully applied to identify the double bond positions in various mono- and polyunsaturated alkenes, including those found in insects and algae. mdpi.comnih.gov
For example, the derivatization of (Z)-8-heptadecene with DMDS was crucial in confirming its structure as a semiochemical in the orchid Ophrys insectifera and its pollinator. mdpi.com
Solvent Extraction Protocols for Isolation from Biological and Environmental Samples
The isolation of this compound and its isomers from complex biological and environmental matrices is a critical first step in their characterization. As a long-chain alkene, this compound is a non-polar compound, which dictates the selection of appropriate extraction solvents and techniques. The primary goal of any extraction protocol is to efficiently separate the target analyte from the sample matrix while minimizing the co-extraction of interfering substances. arcjournals.org
Solvent extraction is a widely used method that relies on the principle of dissolving the desired components in a suitable solvent. tandfonline.com For non-polar compounds like this compound, solvents such as n-hexane, dichloromethane (B109758), or a mixture of dichloromethane and methanol (B129727) are commonly employed. mdpi.comfrontiersin.org The choice of solvent or solvent system is often optimized based on the specific matrix (e.g., plant tissue, insect cuticle, microbial biofilm, soil) to maximize recovery. tandfonline.comaimspress.com
Several extraction techniques are available, ranging from traditional methods to more modern, automated approaches. thermofisher.com Conventional methods include maceration, Soxhlet extraction, and ultrasonic-assisted extraction (UAE). tandfonline.comaimspress.com More advanced techniques like Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), use elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and time. usda.gov
For biological samples, the protocol often involves initial sample preparation, such as freeze-drying and homogenization, to increase the surface area for solvent penetration. frontiersin.org In a study on lipids from microbial biofilms, freeze-dried samples were extracted using a mixture of dichloromethane and methanol (3:1, v/v) in an ultrasonic bath to yield a total lipid extract containing various heptadecene isomers. frontiersin.org Similarly, in the field of chemical ecology, the isolation of (Z)-8-heptadecene from orchid labella and their pollinating insects was achieved by sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane and then methanol. mdpi.com This stepwise approach can help to fractionate compounds based on their polarity.
Following the initial extraction, a clean-up step is often necessary to remove interfering compounds from the extract before instrumental analysis. aimspress.com This can involve techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning. frontiersin.orgepa.gov For instance, a total lipid extract can be further fractionated to separate the neutral lipids (which would include hydrocarbons like this compound) from more polar lipids and fatty acids. frontiersin.org
Table 1: Summary of Solvent Extraction Protocols for Heptadecene and Related Compounds
| Matrix Type | Extraction Method | Solvent System | Post-Extraction Step | Target Analyte(s) | Reference(s) |
|---|---|---|---|---|---|
| Microbial Biofilms | Ultrasonic Bath | Dichloromethane:Methanol (3:1, v/v) | Hydrolysis and liquid-liquid extraction to separate neutral and acidic fractions. | Heptadecene isomers (17:1) | frontiersin.org |
| Orchid Labella (Ophrys insectifera) | Solvent Soaking (48h) | n-Hexane, Dichloromethane, Methanol (sequential) | Concentration under nitrogen stream. | (Z)-8-Heptadecene, n-Pentadecane | mdpi.com |
| Insects (Argogorytes fargeii females) | Solvent Soaking (48h) | Dichloromethane | Concentration under nitrogen stream. | (Z)-8-Heptadecene, n-Pentadecane | mdpi.com |
| Soil | Accelerated Solvent Extraction (ASE) | Dichloromethane-Acetone (1:1, v/v) | Not specified | Pesticides (general method applicable to non-polar organics) | usda.gov |
Methodological Advancements for Isomer Discrimination and Trace Analysis in Chemical Ecology Research
In chemical ecology, the precise identification of specific isomers of semiochemicals, even at trace concentrations, is paramount, as different isomers can elicit vastly different biological responses. researchgate.net The analysis of this compound presents a significant challenge due to the existence of numerous positional (location of the double bond) and geometric (E/Z or trans/cis) isomers. Methodological advancements in chromatography and spectroscopy are crucial for overcoming these challenges. researchgate.net
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. soil-organisms.orgmdpi.com The gas chromatograph separates the different compounds in a mixture based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and records their mass-to-charge ratio, producing a mass spectrum that serves as a chemical fingerprint for identification. mdpi.com The identification of different heptadecene isomers in biofilm samples was achieved using GC-MS, where distinct isomers could be partially resolved and related to specific cyanobacteria genera based on their relative distribution. frontiersin.org
For the definitive identification of double bond position and geometry in alkenes like this compound, GC-MS analysis is often combined with microderivatization reactions or the synthesis of authentic standards. mdpi.commdpi.com Derivatization can create products with more easily interpretable mass spectra, helping to pinpoint the double bond's location.
A significant advancement for separating highly complex mixtures is comprehensive two-dimensional gas chromatography (GC×GC). researchgate.net This technique uses two different GC columns with orthogonal separation mechanisms, providing a much higher resolving power than conventional one-dimensional GC. When coupled with a time-of-flight mass spectrometer (TOFMS), GC×GC-TOFMS is exceptionally powerful for resolving and identifying isomers in complex natural extracts, such as those encountered in chemical ecology. researchgate.net
In the context of trace analysis for biologically active compounds, Gas Chromatography-Electroantennographic Detection (GC-EAD) is an indispensable tool. tandfonline.com This technique links the output of a GC column to both a standard detector (like a Flame Ionization Detector or MS) and an insect's antenna. mdpi.com This allows researchers to simultaneously observe the chemical profile of an extract and the real-time neurological response of the insect to each separated compound. GC-EAD was instrumental in identifying (Z)-8-heptadecene as an electrophysiologically active semiochemical in the orchid Ophrys insectifera and its pollinator, even when present in low abundance. mdpi.commdpi.com Similarly, it was used to identify (2S,12Z)-2-acetoxy-1this compound as a major pheromone component, demonstrating that only the specific synthetic isomer elicited a strong response from male moths. researchgate.netresearchgate.net
Table 2: Methodological Advancements in the Analysis of this compound and its Isomers
| Analytical Technique | Application | Advantage in this compound Analysis | Research Area | Reference(s) |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Provides structural information (mass spectrum) and separates compounds based on retention time. | Environmental Science, Chemical Ecology | frontiersin.orgsoil-organisms.orgmdpi.com |
| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Trace Analysis of Bioactive Compounds | Identifies which specific compounds/isomers in a complex mixture are biologically active by measuring antennal response. | Chemical Ecology (Pheromone/Semiochemical Research) | mdpi.comresearchgate.nettandfonline.comresearchgate.net |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) | Isomer Discrimination in Complex Matrices | Greatly enhanced separation capacity, allowing for the resolution of co-eluting isomers. | Volatile/Metabolomic Analysis | researchgate.net |
Emerging Research Frontiers in 2 Heptadecene Chemistry and Biology
Discovery and Molecular Characterization of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of heptadecene isomers is accomplished through several distinct enzymatic pathways across different domains of life, from bacteria and cyanobacteria to microalgae. The discovery and characterization of these pathways are critical for understanding their physiological roles and for harnessing them in biotechnological contexts.
In cyanobacteria, two primary hydrocarbon biosynthesis pathways have been identified. researchgate.net One pathway involves a two-enzyme system: a fatty acyl-acyl carrier protein (ACP) reductase (FAAR) and an aldehyde-deformylating oxygenase (ADO). researchgate.netplos.org This pathway typically produces alkanes, such as heptadecane (B57597), from fatty acid precursors. plos.org The second major route is the olefin synthase (OLS) pathway, which utilizes a large, multi-domain Type I polyketide synthase (PKS) to produce terminal alkenes (α-olefins). researchgate.netresearchgate.net The OLS enzyme complex catalyzes the elongation of a fatty acyl-CoA with a two-carbon unit from malonyl-CoA, followed by reduction, sulfonation, and finally a thioesterase-mediated decarboxylation and sulfate (B86663) elimination to form the terminal double bond. researchgate.netresearchgate.net
Research has revealed that cyanobacteria can produce various heptadecene isomers, including 2- and 3-heptadecene. researchgate.netplos.org The formation of these non-terminal alkenes is thought to potentially involve an isomerase, as the required C16:0 fatty acid precursor is abundant in these organisms. researchgate.netplos.org A distinct, third pathway for terminal olefin production was discovered in Jeotgalicoccus species, involving a novel cytochrome P450 enzyme, OleT (CYP152 family). asm.org This enzyme catalyzes the direct oxidative decarboxylation of free fatty acids, such as stearic acid, to yield 1-heptadecene (B1198413). asm.org
In eukaryotic microalgae, such as Chlamydomonas reinhardtii and Chlorella variabilis, a different, light-dependent pathway produces 7-heptadecene. nih.govoup.com This process involves the decarboxylation of cis-vaccenic acid. nih.gov Despite detailed isotopic labeling studies confirming the precursor-product relationship, the specific enzymes responsible for this conversion in microalgae have not yet been identified, and their genomes lack homologs to known hydrocarbon biosynthesis genes, suggesting a novel enzymatic mechanism is at play. oup.com
Table 1: Known and Proposed Biosynthetic Pathways for Heptadecene and Related Hydrocarbons
| Pathway Name | Key Enzyme(s) | Organism Class | Typical Product(s) | Precursor(s) | Citation(s) |
|---|---|---|---|---|---|
| FAAR/ADO | Fatty Acyl-ACP Reductase (FAAR), Aldehyde-Deformylating Oxygenase (ADO) | Cyanobacteria | Alkanes (e.g., Heptadecane) | Fatty Acyl-ACPs | researchgate.netplos.org |
| Olefin Synthase (OLS) | Type I Polyketide Synthase (PKS) | Cyanobacteria | α-Olefins (e.g., 1-Heptadecene) | Fatty Acyl-CoAs, Malonyl-CoA | researchgate.netresearchgate.net |
| P450 Decarboxylase | Cytochrome P450 (OleT) | Bacteria | α-Olefins (e.g., 1-Heptadecene) | Free Fatty Acids | asm.org |
| Microalgal Pathway | Unknown Photodecarboxylase | Microalgae | Internal Olefins (e.g., 7-Heptadecene) | cis-Vaccenic Acid | nih.govoup.com |
Advanced Stereoselective Synthesis of Complex Heptadecene Structures with Defined Chirality
The biological activity of many natural products, including heptadecene derivatives, is often dependent on their specific stereochemistry. Consequently, a major frontier in organic chemistry is the development of advanced synthetic methods that can produce complex heptadecene structures with precise control over the configuration of chiral centers and the geometry of double bonds. numberanalytics.com
A prominent example is the synthesis of (2S,12Z)-2-acetoxy-12-heptadecene, the major sex pheromone component of the pistachio twig borer moth, Kermania pistaciella. researchgate.net Field studies have shown that the biological activity of this pheromone is highly specific to the (S)-enantiomer; the presence of the (R)-enantiomer significantly reduces its attractiveness to the male moths. researchgate.net This underscores the critical need for enantiomerically pure synthetic pheromones for effective use in pest management strategies like attract-and-kill formulations. To meet this demand, researchers have focused on developing cost-effective and scalable syntheses that avoid difficult chromatographic separations. researchgate.net
Modern stereoselective synthesis leverages a variety of powerful tools and strategies. numberanalytics.com These include the use of chiral catalysts, such as transition metal complexes with chiral ligands or small organic molecules (organocatalysts), to induce asymmetry. numberanalytics.com The development of novel ligands and catalysts is a continuous effort, often aided by computational modeling. numberanalytics.com Furthermore, the strategic combination of different catalytic systems, such as merging biocatalysis with photocatalysis, is an emerging approach to achieve high stereoselectivity under mild and sustainable conditions. researchgate.net Biocatalysis, using isolated enzymes or whole-cell systems, is particularly powerful for creating chiral synthons due to the inherent high stereospecificity of enzymes. researchgate.net The synthesis of other insect pheromones, such as (S)-14-methyl-1-octadecene, further highlights the importance of these advanced stereoselective methods in chemical ecology. oup.com
Table 2: Strategies in the Stereoselective Synthesis of Chiral Heptadecene Derivatives
| Synthetic Strategy | Description | Example Application | Citation(s) |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. | Synthesis of a yellow scale pheromone from a chiral aldehyde. | jst.go.jp |
| Asymmetric Catalysis | Employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation using chiral transition metal catalysts. | numberanalytics.com |
| Biocatalysis | Uses enzymes (e.g., lipases, reductases) to perform highly stereoselective transformations. | Enzymatic resolution or asymmetric reduction to create chiral alcohol intermediates. | researchgate.net |
| Sigmatropic Rearrangement | Involves a concerted intramolecular reaction to transfer a sigma bond, often with high stereochemical control. | globalresearchonline.netglobalresearchonline.netSigmatropic rearrangement of medium-sized cyclic thionocarbonates to control olefin geometry. | jst.go.jp |
Integrative Studies on Ecological Networks and Chemical Signaling
Heptadecene isomers serve as critical chemical signals, or semiochemicals, that mediate a wide array of interactions within complex ecological networks. researchgate.net Understanding these roles requires an integrative approach that combines sophisticated chemical analysis with carefully designed behavioral and physiological experiments. mdpi.comnih.gov
In the realm of insect communication, heptadecene derivatives function as pheromones that influence mating and social behaviors. numberanalytics.com For instance, (Z)-8-heptadecene has been identified as a sexual pheromone produced by the European house dust mite, Dermatophagoides pteronyssinus, which is attractive to males. researchgate.net In another example, a blend containing 2-heptadecanone (B131142) is used as a sex pheromone by the female parasitoid wasp Campoletis chlorideae to attract males for mating. scienceopen.com
Heptadecene isomers are also key players in plant-pollinator relationships. Research on the fly orchid, Ophrys insectifera, revealed that its flowers produce a blend of semiochemicals that mimic the sex pheromone of its female pollinator, the digger wasp Argogorytes fargeii. mdpi.com Gas chromatography coupled with electroantennogram detection (GC-EAD) showed that (Z)-8-heptadecene and n-pentadecane, present in both the orchid and the female wasp, were electrophysiologically active, confirming their role in the chemical mimicry used by the orchid to achieve pollination. mdpi.com
Modern chemical ecology research increasingly integrates multi-omics approaches—such as genomics, transcriptomics, and metabolomics—to build a comprehensive picture of these interactions. researchgate.net This allows scientists to connect the genes responsible for producing a chemical signal with the resulting ecological function and the evolutionary pressures that shape these communication systems.
Table 3: Ecological Roles of this compound and Related Compounds
| Compound | Organism(s) | Ecological Role | Type of Interaction | Citation(s) |
|---|---|---|---|---|
| (Z)-8-Heptadecene | Dermatophagoides pteronyssinus (European house dust mite) | Sexual Pheromone | Intraspecific (Mating) | researchgate.net |
| (Z)-8-Heptadecene | Ophrys insectifera (Fly Orchid) / Argogorytes fargeii (Digger Wasp) | Semiochemical (Pollinator Attractant) | Interspecific (Pollination) | mdpi.com |
| **2-Heptadecanone*** | Campoletis chlorideae (Parasitoid Wasp) | Sex Pheromone Component | Intraspecific (Mating) | scienceopen.com |
| 1-Heptadecene | Jeotgalicoccus sp. (Bacteria) | Biosynthetic Product | N/A | asm.org |
| 7-Heptadecene | Chlamydomonas reinhardtii (Microalga) | Metabolic Product | N/A | nih.govoup.com |
Note: 2-Heptadecanone is a ketone derivative, structurally related to heptadecene.
Innovation in Analytical Techniques for Trace Analysis and Isomer Discrimination in Environmental Samples
The low concentrations and structural similarity of heptadecene isomers in complex biological and environmental matrices present significant analytical challenges. Continuous innovation in analytical chemistry is crucial for the accurate detection, identification, and quantification of these compounds.
Gas chromatography-mass spectrometry (GC-MS) remains the cornerstone technique for analyzing heptadecene in various samples, including extracts from plants, insects, and microbial cultures. globalresearchonline.netmdpi.comrjptonline.org To analyze highly volatile compounds or those present at trace levels, headspace sampling techniques like solid-phase microextraction (SPME) are employed, which concentrate volatiles from the air around a sample before GC-MS analysis. nih.govmdpi.com
A primary difficulty is the discrimination of double bond positional isomers (e.g., 1-, 2-, 7-, or 8-heptadecene), which often have very similar mass spectra and retention times. A powerful solution is the use of microderivatization techniques prior to GC-MS analysis. Reaction with dimethyl disulfide (DMDS), for example, adds a methylthio group to each carbon of the double bond. mdpi.com The resulting adduct fragments in the mass spectrometer in a predictable way, revealing the precise location of the original double bond. oup.com
For highly complex samples containing numerous hydrocarbons, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional GC. researchgate.netfigshare.com This technique provides a more detailed and resolved chemical fingerprint, which is essential for studying hydrocarbon metabolism. figshare.com
To link chemical identity with biological function, gas chromatography-electroantennographic detection (GC-EAD) is an indispensable tool in chemical ecology. mdpi.comscienceopen.com This method simultaneously sends the column effluent to a standard detector (like a flame ionization detector or mass spectrometer) and to an insect antenna. This allows researchers to pinpoint which specific compounds in a complex natural extract elicit a nerve response in the insect, identifying them as potential semiochemicals. mdpi.com
Table 4: Analytical Techniques for the Study of this compound
| Technique | Abbreviation | Primary Application | Citation(s) |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of compounds in a mixture. | globalresearchonline.netrjptonline.orgresearchgate.net |
| Solid-Phase Microextraction | SPME | Trace analysis and sampling of volatile compounds from headspace. | nih.govmdpi.com |
| Dimethyl Disulfide Derivatization | DMDS Derivatization | Determination of double bond position in alkenes. | oup.commdpi.com |
| Comprehensive 2D Gas Chromatography | GC×GC | High-resolution separation of complex hydrocarbon mixtures. | researchgate.netfigshare.com |
| Gas Chromatography-Electroantennography | GC-EAD | Identification of electrophysiologically active compounds for insects. | mdpi.comscienceopen.com |
| Thermal Desorption | TD | Analysis of very low concentration or highly volatile chemicals. | tandfonline.com |
Applications in Sustainable Chemistry and Industrial Biotechnology of Heptadecene Compounds
Heptadecene and the biological pathways that produce it are becoming valuable targets for sustainable chemistry and industrial biotechnology. These efforts aim to replace petrochemical-based manufacturing with processes that use renewable feedstocks, are more energy-efficient, and generate less hazardous waste. numberanalytics.com
One of the most promising applications is in the production of "drop-in" biofuels. Heptadecene is a long-chain hydrocarbon that falls within the jet fuel range. researchgate.netfigshare.com Metabolic engineering has enabled the production of hydrocarbon mixtures containing heptadecene in model organisms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica. psu.edubiorxiv.org By introducing and optimizing the expression of biosynthetic genes, such as those from the FAAR/ADO or OLS pathways, these microbes can be programmed to convert renewable feedstocks like glucose into fuel-grade hydrocarbons. psu.edulbl.gov
Beyond biofuels, heptadecene is a valuable platform chemical. Linear alpha-olefins, such as 1-heptadecene, are important precursors for manufacturing detergents, lubricants, and polymers. rsc.org Research into catalytic processes that can selectively convert renewable fatty acids (e.g., stearic acid from plant or algal oils) into 1-heptadecene represents a key green chemistry approach to producing these essential commodities. rsc.org
The use of biocatalysis is central to these industrial biotechnology efforts. Enzymes and engineered metabolic pathways offer a route to valuable chemicals from various forms of biomass and waste streams, including crude glycerol (B35011) from biodiesel production and even CO2. acs.org The discovery of novel enzymes like the OleT P450 decarboxylase provides new tools for the synthetic biologist's toolbox, enabling the design of efficient, cell-based factories for heptadecene production. asm.org Furthermore, the application of heptadecene derivatives as species-specific pheromones in agriculture offers a sustainable alternative to broad-spectrum chemical pesticides, aligning with the green chemistry principle of designing safer chemicals. researchgate.net
Table 5: Biotechnological and Sustainable Applications of Heptadecene
| Application Area | Approach | Key Enabling Science | Sustainable Advantage | Citation(s) |
|---|---|---|---|---|
| Biofuels | Metabolic engineering of yeast (Y. lipolytica) or bacteria (E. coli). | Expression of hydrocarbon biosynthetic pathways (e.g., photodecarboxylase). | Production of jet fuel-range hydrocarbons from renewable sugars. | psu.edubiorxiv.org |
| Platform Chemicals | Heterogeneous catalysis. | Catalytic decarbonylation of renewable fatty acids to α-olefins. | Replacement of petrochemical feedstocks for polymers and surfactants. | rsc.org |
| Pest Management | Synthesis of insect pheromones. | Stereoselective organic synthesis of (2S,12Z)-2-acetoxy-1this compound. | Non-toxic, species-specific pest control, reducing pesticide use. | researchgate.net |
| Biocatalyst Development | Enzyme discovery and engineering. | Characterization of novel enzymes like OleT P450 decarboxylase. | Creation of new biocatalytic routes to valuable chemicals. | asm.orglbl.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
